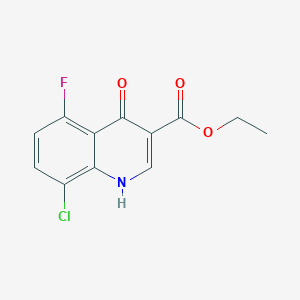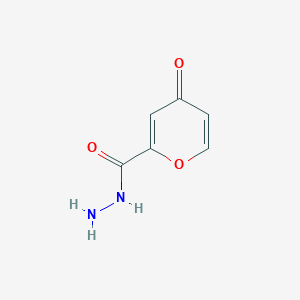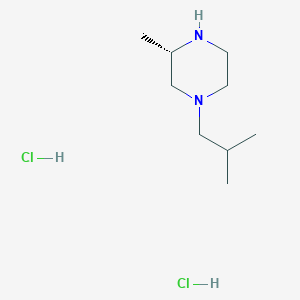![molecular formula C14H21N7O4 B12079000 N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)
N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine is a derivative of 6-(Methylamino)purine. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its role in the substitution of adenine nucleotide analogs and its enhanced potency as a receptor antagonist.
Métodos De Preparación
The synthesis of 2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine involves several steps. One common method includes the reaction of 6-(Methylamino)purine with dimethylaminomethylidene and methoxylamine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine has several scientific research applications:
Chemistry: It is used as a reagent for the substitution of adenine nucleotide analogs, which are important in the study of nucleic acid chemistry.
Biology: The compound is used in the study of receptor antagonists and their interactions with biological targets.
Industry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a receptor antagonist, binding to the receptor sites and inhibiting their activity. This inhibition can prevent the reverse transcription of viral RNA to DNA, thereby hampering the growth of viruses like HIV.
Comparación Con Compuestos Similares
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine is unique due to its enhanced potency as a receptor antagonist and its specific applications in antiviral research. Similar compounds include:
6-(Methylamino)purine: The parent compound from which 2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine is derived.
Adenine nucleotide analogs: These compounds are used in the study of nucleic acid chemistry and have similar applications in receptor antagonism and antiviral research.
Propiedades
Fórmula molecular |
C14H21N7O4 |
|---|---|
Peso molecular |
351.36 g/mol |
Nombre IUPAC |
N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H21N7O4/c1-20(2)6-16-14-17-12(19-24-3)11-13(18-14)21(7-15-11)10-4-8(23)9(5-22)25-10/h6-10,22-23H,4-5H2,1-3H3,(H,17,18,19)/b16-6+ |
Clave InChI |
YADAJUFWZGPTNE-OMCISZLKSA-N |
SMILES isomérico |
CN(C)/C=N/C1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)NOC |
SMILES canónico |
CN(C)C=NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)NOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)


![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)
![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)

![2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B12078965.png)

amine](/img/structure/B12078986.png)



